molecular formula C8H6ClFO2 B1340083 2-Fluoro-4-methoxybenzoyl chloride CAS No. 321-24-4

2-Fluoro-4-methoxybenzoyl chloride

Cat. No. B1340083
CAS RN: 321-24-4
M. Wt: 188.58 g/mol
InChI Key: UHLDNUXKNREILG-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxybenzoyl chloride is a chemical compound that is part of the fluoroaromatic family of compounds. It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring which is further connected to a carbonyl chloride group. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals due to the unique reactivity of the acyl chloride moiety and the electron-withdrawing effects of the fluorine atom.

Synthesis Analysis

The synthesis of related fluoroaromatic compounds often involves the Fries rearrangement, as demonstrated in the scalable synthesis of 3-fluoro-4-methoxybenzoyl chloride, which is closely related to 2-fluoro-4-methoxybenzoyl chloride . The process involves the Lewis acid-catalyzed rearrangement of 2-fluorophenyl acetate, followed by separation and conversion of the isomers into the desired fluoroaromatic building blocks. This method showcases the industrial feasibility of producing such compounds on a large scale.

Molecular Structure Analysis

The molecular structure of fluoroaromatic compounds, including those similar to 2-fluoro-4-methoxybenzoyl chloride, has been extensively studied using various spectroscopic techniques and crystal structure analysis . These studies reveal the presence of intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal structure. The electron-withdrawing fluorine atom influences the electronic distribution within the molecule, affecting its reactivity and physical properties.

Chemical Reactions Analysis

Fluoroaromatic compounds like 2-fluoro-4-methoxybenzoyl chloride are known to participate in a variety of chemical reactions. They can be used to synthesize heterocyclic compounds by reacting with different cyclization partners under varying conditions . The presence of the fluorine atom and the acyl chloride group allows for selective reactions, leading to the formation of diverse fluorinated heterocyclic structures, which are of significant interest in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-4-methoxybenzoyl chloride are influenced by the presence of the fluorine atom and the methoxy group. The fluorine atom is highly electronegative, which affects the acidity of the compound and its reactivity in nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding, affecting the solubility and boiling point of the compound. The acyl chloride group is highly reactive, making the compound a valuable acylating agent in organic synthesis .

Scientific Research Applications

  • Field : Organic Chemistry

    Application : Synthesis of heterocyclic compounds

    Method : 4-Methoxybenzoyl chloride can be used as a radical precursor in visible-light photocatalysis .

    Results : This method allows the synthesis of various heterocyclic compounds .

  • Field : Medicinal Chemistry

    Application : Synthesis of potential anti-cancer agents

    Method : 4-Methoxybenzoyl chloride is used in the synthesis of stilbene and dihydrostilbene derivatives .

    Results : These derivatives are being studied as potential anti-cancer agents .

  • Field : Medicinal Chemistry

    Application : Synthesis of potential HIV-1 inhibitors

    Method : 4-Methoxybenzoyl chloride is also used in the synthesis of coumarin dimers .

    Results : These dimers have shown potential HIV-1 activity .

  • Field : Proteomics Research

    Application : Biochemical Research

    Method : “2-Fluoro-4-methoxybenzoyl chloride” is used as a biochemical for proteomics research .

    Results : The outcomes of this research can vary widely depending on the specific experiments conducted .

  • Field : Organic Chemistry

    Application : Synthesis of Other Chemicals

    Method : “2-Fluoro-4-methoxybenzoyl chloride” can be used as a precursor in the synthesis of other chemicals .

    Results : The outcomes of this application can vary widely depending on the specific chemicals synthesized .

  • Field : Biochemical Research Application : Proteomics Research Method : “2-Fluoro-4-methoxybenzoyl chloride” is used as a biochemical for proteomics research . Results : The outcomes of this research can vary widely depending on the specific experiments conducted .

Safety And Hazards

2-Fluoro-4-methoxybenzoyl chloride is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has the signal word “Warning” and the hazard statement H302, which indicates that it is harmful if swallowed . It’s also noted that it causes burns by all exposure routes and is corrosive to metals and skin .

properties

IUPAC Name

2-fluoro-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLDNUXKNREILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560870
Record name 2-Fluoro-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methoxybenzoyl chloride

CAS RN

321-24-4
Record name 2-Fluoro-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-methoxybenzoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EL Bennett, C Niemann - Journal of the American Chemical …, 1950 - ACS Publications
85% —> diethyl-acetamido-a-(2-fluoro-4-methoxybenzyl)-malonate N-acetyl-2-fluoro-4-methoxy-DL-phenylalanine. The latter compound was deacetylated to give 63% of 2-fluoro-4-…
Number of citations: 11 pubs.acs.org
A Ghinet, IM Moise, B Rigo, G Homerin, A Farce… - Bioorganic & Medicinal …, 2016 - Elsevier
New phenothiazine derivatives 6–20 have been designed, synthesized and evaluated in vitro for their ability to inhibit tubulin polymerization and antiproliferative activity against 60 …
Number of citations: 31 www.sciencedirect.com
AS Abdelsamie, CJ van Koppen, E Bey, M Salah… - European Journal of …, 2017 - Elsevier
… The title compound was prepared by reaction of 2-bromothiophene (1297 mg, 7.95 mmol), 2-fluoro-4-methoxybenzoyl chloride (1000 mg, 5.30 mmol) and aluminum chloride (707 mg, …
Number of citations: 18 www.sciencedirect.com
EB Reid, JF Yost - Journal of the American Chemical Society, 1950 - ACS Publications
… 2-Fluoro-4-methoxybenzoyl Chloride (VII).7—VI (29.9 g.) was refluxed with 40 ml. of thionyl chloride for ten hours* and the reaction mixture fractionally distilled to give 32 g. …
Number of citations: 5 pubs.acs.org

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